molecular formula C14H21BClNO3 B1434254 (3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid CAS No. 1704074-00-9

(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid

Cat. No. B1434254
M. Wt: 297.59 g/mol
InChI Key: HYBNLMDDPZJGLR-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

Organoboron compounds like “(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid” are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved utilizing a radical approach .

Future Directions

The future directions for research on organoboron compounds like “(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the development of new methods for the synthesis of these compounds could also be a promising area of research .

properties

IUPAC Name

[3-chloro-4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO3/c1-11-4-6-17(7-5-11)8-9-20-14-3-2-12(15(18)19)10-13(14)16/h2-3,10-11,18-19H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBNLMDDPZJGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCC(CC2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154934
Record name Boronic acid, B-[3-chloro-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid

CAS RN

1704074-00-9
Record name Boronic acid, B-[3-chloro-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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